tripotassium;rhodium;hexanitrite
Description
Tripotassium rhodium hexanitrite, also known as potassium hexanitrorhodate(III), is a coordination compound with the chemical formula K₃[Rh(NO₂)₆] and IUPAC name tripotassium; rhodium; hexanitrite . It is identified by CAS number 17712-66-2 and is characterized as a yellow crystalline powder. The compound is primarily utilized in specialized chemical research, particularly in catalysis and materials science, owing to rhodium's catalytic properties . Its molecular structure features a rhodium(III) center octahedrally coordinated by six nitrito ligands (NO₂⁻), with three potassium counterions balancing the charge .
Properties
IUPAC Name |
tripotassium;rhodium;hexanitrite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tripotassium;rhodium;hexanitrite involves reacting rhodium trichloride (RhCl₃) with potassium nitrate (KNO₃) and nitric acid (HNO₃) under reflux conditions. The balanced chemical equation for this reaction is:
RhCl3+3KNO3+3HNO3→K3[Rh(NO2)6]+3HCl
Chemical Reactions Analysis
Tripotassium;rhodium;hexanitrite undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different rhodium complexes, depending on the reducing agents used.
Substitution: The nitrite ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride and substitution agents like phosphines . The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Tripotassium;rhodium;hexanitrite has several scientific research applications, including:
Biology: Research has explored its potential use in biological systems, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of tripotassium;rhodium;hexanitrite involves its ability to form stable coordination complexes with various ligands. The rhodium(III) ion at the center of the molecule adopts an octahedral geometry, with six nitro ligands coordinated around it. This structure allows it to participate in various chemical reactions and form supramolecular structures.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key properties of tripotassium rhodium hexanitrite and analogous compounds:
Key Observations:
- Central Metal Influence : Rhodium (Rh³⁺), iridium (Ir³⁺), and cobalt (Co³⁺) impart distinct electronic and catalytic properties. Rhodium complexes are prized for hydrogenation and olefination reactions , while iridium derivatives are explored in oxidation catalysis .
- Counterion Effects: Potassium vs. sodium affects solubility. Sodium salts (e.g., Na₃[Ir(NO₂)₆]) are generally more water-soluble, enhancing their utility in aqueous-phase reactions .
Research Findings and Industrial Relevance
- Extraction and Purification : Macrocyclic compounds like crown ethers enhance rhodium recovery from chloride solutions, relevant for refining hexanitrito complexes .
- Catalytic Efficiency : Rhodium hexanitrito complexes outperform iridium analogs in hydrogenation reactions, achieving >90% yield in olefination studies .
- Market Trends : While tripotassium citrate (CAS 866-84-2) has well-documented commercial data , rhodium and iridium hexanitrito complexes remain niche, with primary use in academic and industrial R&D.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
